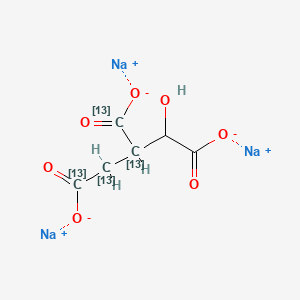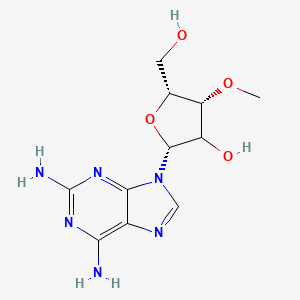![molecular formula C34H39N9O5 B12387845 N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amines, amides, and triazines. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Hexyl Chain: The initial step involves the synthesis of the hexyl chain with an aminoanilino group. This can be achieved through a series of reactions starting from commercially available precursors.
Introduction of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where a suitable triazine derivative reacts with the hexyl chain intermediate.
Coupling with Benzamide: The final step involves the coupling of the triazine-hexyl intermediate with a benzamide derivative. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The aminoanilino group can be oxidized to form corresponding nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives, particularly at the triazine ring.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its multiple functional groups make it a versatile tool for biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazine ring and the aminoanilino group are key functional groups that facilitate these interactions. The compound may inhibit or activate specific pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide can be compared with other similar compounds, such as:
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzoate: This compound has a similar structure but with a benzoate group instead of a benzamide group.
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]phenylacetamide: This compound has a phenylacetamide group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C34H39N9O5 |
|---|---|
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide |
InChI |
InChI=1S/C34H39N9O5/c1-47-34-41-30(40-32(42-34)43-19-21-48-22-20-43)23-10-14-25(15-11-23)37-33(46)38-26-16-12-24(13-17-26)31(45)36-18-6-2-3-9-29(44)39-28-8-5-4-7-27(28)35/h4-5,7-8,10-17H,2-3,6,9,18-22,35H2,1H3,(H,36,45)(H,39,44)(H2,37,38,46) |
InChI-Schlüssel |
AIKJBINJGKQOJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)NCCCCCC(=O)NC5=CC=CC=C5N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)










